1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine

Description

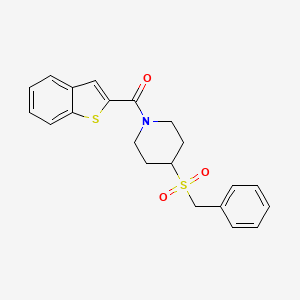

1-(1-Benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine is a piperidine-derived compound featuring two distinct substituents: a 1-benzothiophene-2-carbonyl group at position 1 and a phenylmethanesulfonyl group at position 2.

Properties

IUPAC Name |

1-benzothiophen-2-yl-(4-benzylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S2/c23-21(20-14-17-8-4-5-9-19(17)26-20)22-12-10-18(11-13-22)27(24,25)15-16-6-2-1-3-7-16/h1-9,14,18H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXLUCPPUPILGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine typically involves multiple steps. One common approach starts with the preparation of benzothiophene-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is subsequently reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiophene core.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical properties of the target compound with structurally related analogs:

Key Observations :

- Benzothiophene vs. Oxolane : The target compound’s benzothiophene substituent (aromatic heterocycle) likely increases lipophilicity compared to the oxolane (tetrahydrofuran) group in the analog from . This could enhance membrane permeability but reduce aqueous solubility .

- Sulfonyl Group Variations: The phenylmethanesulfonyl group in the target compound differs from the 4-methylbenzenesulfonyl group in ’s compound.

- LogP and Solubility : Carboxyterfenadine’s logP of 3.9 suggests moderate lipophilicity, aligning with its low water solubility. The target compound’s benzothiophene group may confer a higher logP, though experimental data are lacking .

Reactivity Considerations :

- The sulfonyl group in the target compound is electron-withdrawing, which could deactivate the piperidine ring toward electrophilic attack.

- The benzothiophene moiety may participate in electrophilic substitution reactions, offering pathways for further derivatization.

Biological Activity

The compound 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases to provide a comprehensive overview.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of 314.4 g/mol. The structure comprises a piperidine ring substituted with a benzothiophene moiety and a phenylmethanesulfonyl group, which is crucial for its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 314.4 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Overview of Biological Activities

Research indicates that compounds containing benzothiophene and piperidine moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific activities of This compound have been explored in several studies.

Anticancer Activity

A study published in the Journal of Sulfur Chemistry highlights that derivatives of benzothiophene show promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, which could be attributed to the structural characteristics of the compound that facilitate interaction with cellular targets .

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of related compounds. It was found that the presence of the sulfonamide group enhances anti-inflammatory activity by inhibiting pro-inflammatory cytokines . This suggests that This compound may similarly exert anti-inflammatory effects.

Case Studies

- Case Study on Anticancer Activity : In vitro studies demonstrated that compounds similar to this molecule inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values in the low micromolar range, indicating potent activity .

- Case Study on Anti-inflammatory Activity : A comparative analysis showed that this compound reduced inflammation markers in animal models subjected to induced inflammatory responses. The results indicated a significant reduction in paw edema compared to controls, showcasing its therapeutic potential .

The biological activities of This compound are believed to stem from its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specifically, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Proposed Pathways

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : Downregulation of TNF-alpha and IL-6, key players in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.